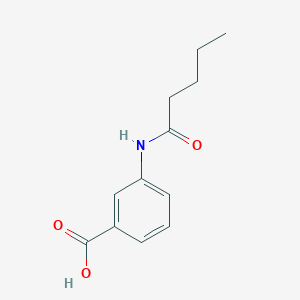

3-(Pentanoylamino)benzoic acid

CAS No.: 174482-77-0

Cat. No.: VC2073242

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174482-77-0 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 3-(pentanoylamino)benzoic acid |

| Standard InChI | InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | STTIGHKIHLCAAS-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)NC1=CC=CC(=C1)C(=O)O |

| Canonical SMILES | CCCCC(=O)NC1=CC=CC(=C1)C(=O)O |

Introduction

Chemical Identity and Basic Properties

3-(Pentanoylamino)benzoic acid, also known as meta-pentanoylaminobenzoic acid, is a solid compound with specific physicochemical properties that make it valuable for various applications. This section outlines its fundamental characteristics and molecular identity.

Molecular Identity

3-(Pentanoylamino)benzoic acid is characterized by specific identifiers that allow researchers to accurately reference and locate this compound in chemical databases. The molecular formula is C₁₂H₁₅NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure . The compound has been assigned CAS Number 174482-77-0, which serves as its unique identifier in chemical databases and literature . Additionally, it has been cataloged with MDL Number MFCD00448067, which is another reference code used in chemical database systems .

Structural Characteristics

The compound consists of a benzoic acid core with a pentanoylamino group attached at the meta (3-) position relative to the carboxylic acid functionality. The pentanoyl group (derived from pentanoic acid, also known as valeric acid) forms an amide bond with the amino group on the benzene ring. This creates a secondary amide linkage that contributes to the compound's hydrogen bonding capabilities and solubility characteristics.

Physical Properties

Based on available data and comparison with structurally similar compounds, the following physical properties can be attributed to 3-(Pentanoylamino)benzoic acid:

The compound's physical state is expected to be a solid at room temperature, similar to other aminobenzoic acid derivatives. Like its structural analogs, it is likely to have limited solubility in water but would be soluble in various organic solvents such as acetone, alcohols, and chloroform .

Structural Comparison with Related Compounds

Understanding the relationship between 3-(Pentanoylamino)benzoic acid and structurally similar compounds provides valuable insights into its expected properties and behavior in various applications.

Comparison with Parent Compound

3-Aminobenzoic acid (MABA) serves as the parent compound from which 3-(Pentanoylamino)benzoic acid is derived. The key difference is the presence of a pentanoyl group attached to the amino function in 3-(Pentanoylamino)benzoic acid.

3-Aminobenzoic acid is a white solid that exhibits slight solubility in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . The acylation of the amino group in 3-(Pentanoylamino)benzoic acid reduces the polarity of the molecule compared to 3-aminobenzoic acid, likely resulting in decreased water solubility but increased solubility in non-polar organic solvents.

Comparison with Methyl-Substituted Analog

4-Methyl-3-(pentanoylamino)benzoic acid represents a close structural analog with an additional methyl group at the para position relative to the carboxylic acid group. This compound has the following documented properties:

The addition of the methyl group in 4-Methyl-3-(pentanoylamino)benzoic acid increases its molecular weight and likely enhances its lipophilicity compared to 3-(Pentanoylamino)benzoic acid. This structural modification would be expected to affect properties such as melting point, solubility, and potential biological activity.

Comparison with Isomeric Compounds

Another related compound is 4-(Pentanamidomethyl)benzoic acid, which has a slightly different structural arrangement. In this isomer, the amide group is connected to the benzene ring via a methylene (-CH₂-) bridge at the para position rather than directly attached at the meta position . This structural variation significantly affects the compound's properties and reactivity profile.

Synthesis Methods

The synthesis of 3-(Pentanoylamino)benzoic acid can be achieved through several routes, based on established procedures for similar compounds. This section outlines the most probable synthetic approaches.

Acylation of 3-Aminobenzoic Acid

The most direct method for synthesizing 3-(Pentanoylamino)benzoic acid would involve the acylation of 3-aminobenzoic acid using pentanoyl chloride or pentanoic anhydride. This reaction typically proceeds through the following steps:

-

3-Aminobenzoic acid is dissolved in an appropriate solvent (such as acetone, DMF, or pyridine)

-

A base (such as triethylamine or pyridine) is added to neutralize the HCl formed during the reaction

-

Pentanoyl chloride is added dropwise to the reaction mixture at controlled temperature (usually 0-5°C)

-

The reaction is allowed to proceed to completion

-

The product is isolated through precipitation, filtration, and purification

This synthetic approach is supported by similar procedures described in the literature for related compounds . For example, the reaction of 3-amino-2-phenylamino-benzoic acid with 3-chlorocarbonyl-propionic acid methyl ester in the presence of pyridine follows a similar mechanism .

Alternative Synthetic Routes

An alternative approach might involve the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by acylation with pentanoic acid derivatives. This two-step process would be particularly useful when starting from readily available 3-nitrobenzoic acid .

Another potential synthetic route could involve the Ullmann-type coupling reactions described for similar compounds in the research literature . For instance, the general procedure described for the synthesis of 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives could be adapted for the synthesis of 3-(Pentanoylamino)benzoic acid by using appropriate starting materials.

Analytical Characterization

The characterization of 3-(Pentanoylamino)benzoic acid typically involves various analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Analysis

Several spectroscopic methods can be employed for the characterization of 3-(Pentanoylamino)benzoic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the amide NH proton, and the aliphatic protons of the pentanoyl chain

-

¹³C NMR would reveal the carbonyl carbons of both the carboxylic acid and amide groups, as well as the aromatic and aliphatic carbons

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹), amide (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹), and aromatic (C=C stretches around 1600 and 1400 cm⁻¹) functional groups

-

-

Mass Spectrometry:

-

Would provide confirmation of the molecular weight and fragmentation pattern characteristic of the compound

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to assess the purity of 3-(Pentanoylamino)benzoic acid and to monitor reactions involving this compound. The selection of appropriate mobile phase compositions and detection methods would depend on the specific application and the nature of potential impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume